molecular formula C9H5F5O2 B8002062 1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B8002062
M. Wt: 240.13 g/mol
InChI Key: PQJGWZNFCVNEAQ-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone. This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-difluoro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity. The methoxy group also plays a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-methoxyphenylacetic acid
  • 3,5-Difluoro-4-methoxyphenol
  • 1-(3,5-Difluoro-4-methoxyphenyl)ethanone

Uniqueness

1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable .

Properties

IUPAC Name

1-(3,5-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-7-5(10)2-4(3-6(7)11)8(15)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJGWZNFCVNEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Isopropyl magnesium chloride lithium chloride complex (22.0 mL, 28.02 mmol) was added dropwise to a stirred solution of 5-bromo-1,3-difluoro-2-methoxybenzene (5.0 g, 22.42 mmol) at −5° C. in THF (100 mL) and the reaction mixture was stirred at same temperature for 30 min. Methyl triflouroacetate (3.67 g, 28.69 mmol) was added dropwise and then the reaction mixture was stirred at ambient temperature for 2 h. A 2 N HCl solution (200 mL) was added to quench the reaction and then it was extracted with diethylether. The organic combinded layers were washed with brine dried (Na2SO4), filtered and concentrated to afford the title compound (5.4 g, crude) as a yellow liquid. The material was taken on to next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.68-7.60 (m, 2H), 4.19 (s, 3H); ESIMS m/z 240.1 ([M]+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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